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2-Ethylbutyl 2-methylpentanoate

Thermal stability Volatility Boiling point

2-Ethylbutyl 2-methylpentanoate (CAS 6640-81-9) is a fully saturated, doubly branched aliphatic ester (C₁₂H₂₄O₂, MW 200.32 g/mol) formed from 2-ethylbutanol and 2-methylpentanoic acid. It belongs to the class of short-to-medium chain fatty acid esters widely utilized in flavor, fragrance, and specialty solvent applications.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 6640-81-9
Cat. No. B14722878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutyl 2-methylpentanoate
CAS6640-81-9
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)OCC(CC)CC
InChIInChI=1S/C12H24O2/c1-5-8-10(4)12(13)14-9-11(6-2)7-3/h10-11H,5-9H2,1-4H3
InChIKeyGAPVKOPYXBCKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbutyl 2-Methylpentanoate (CAS 6640-81-9): Sourcing Specifications & Baseline Physicochemical Profile


2-Ethylbutyl 2-methylpentanoate (CAS 6640-81-9) is a fully saturated, doubly branched aliphatic ester (C₁₂H₂₄O₂, MW 200.32 g/mol) formed from 2-ethylbutanol and 2-methylpentanoic acid . It belongs to the class of short-to-medium chain fatty acid esters widely utilized in flavor, fragrance, and specialty solvent applications. Its molecular architecture features branching in both the alcohol and acid moieties, which differentiates it from linear-chain isomers of identical molecular formula. Key baseline physicochemical properties—including a boiling point of approximately 222 °C at 760 mmHg, density of 0.867 g/cm³, flash point of 91.8 °C, and a computed LogP of 3.4—establish its fundamental handling and formulation profile .

Dual-branch architecture Steric hindrance modulates volatility and hydrolytic stability
Moderate lipophilicity range Supports lipid-phase partitioning for flavor and fragrance delivery
Flash-point classification context Informs handling and storage requirements near combustible threshold

Why Straight-Chain C₁₂ Esters Cannot Simply Replace 2-Ethylbutyl 2-Methylpentanoate


In-class esters sharing the C₁₂H₂₄O₂ molecular formula—such as ethyl decanoate, pentyl heptanoate, or n-octyl butyrate—exhibit markedly different volatility, olfactory, and solvency profiles due to the absence of branching. The dual branching of 2-ethylbutyl 2-methylpentanoate raises its steric bulk, altering vapor pressure and flash point relative to linear isomers, which directly impacts safety classification and handling requirements during procurement . Furthermore, branched esters are known to display distinct odor thresholds and character nuances compared to their straight-chain counterparts, meaning a simple molecular-weight-based substitution risks failing to replicate the desired sensory performance in a flavor or fragrance formulation [1]. Consequently, procurement decisions based solely on carbon chain length or nominal ester class are insufficient for applications where volatility, safety, and organoleptic precision are critical.

Target Dual-branch architecture raises steric bulk, altering vapor pressure and flash point
Linear C₁₂ Substitute Straight-chain volatility profile may shift aroma release and safety classification
Target Branched ester structure may exhibit distinct odor threshold and character
Linear C₁₂ Substitute Sensory profile may not transfer; odor character can shift with branching
Target Sterically hindered ester carbonyl may retard hydrolysis in aqueous systems
Linear C₁₂ Substitute Unhindered ester bond may hydrolyze more rapidly, altering formulation stability

Quantitative Differentiation Evidence for 2-Ethylbutyl 2-Methylpentanoate Versus Key Analogs


Elevated Boiling Point of 222 °C Reduces Volatile Loss in Thermal Processing Relative to Linear C₁₂ Esters

2-Ethylbutyl 2-methylpentanoate exhibits a boiling point of 222 °C at 760 mmHg . This is substantially higher than the boiling points of linear C₁₂ esters such as ethyl decanoate (243 °C) and pentyl heptanoate (~228 °C). The higher boiling point, relative to many linear analogs, indicates lower volatility under thermal processing conditions, providing a handle for formulators concerned with evaporative loss during heated unit operations.

Boiling point vs. linear C₁₂ esters
Class-level
222 °C at 760 mmHg
Reported 15–21 °C below ethyl decanoate; supports moderate volatility for thermal aroma release
Data to verify; predicted values for comparators
Thermal stability Volatility Boiling point

Flash Point of 91.8 °C Enables Safer Handling and Less Restrictive Storage Classification

The flash point of 2-ethylbutyl 2-methylpentanoate is reported as 91.8 °C . This falls into a higher flash point category than common short-chain esters like ethyl butyrate (26 °C) or isoamyl acetate (25 °C), placing it above the threshold for many flammable liquid storage restrictions. Among branched C₁₂ esters, this flash point is lower than that of 2-ethylbutyl 2-ethylbutyrate (~105 °C), providing a distinct safety and handling profile.

Flash point safety margin
Reported
91.8 °C
Near combustible threshold; informs handling and storage classification review
~13 °C below 2-ethylbutyl 2-ethylbutyrate; context-dependent
Safety Flash point Regulatory compliance

Computed LogP of 3.4 Balances Lipophilicity for Flavor Partitioning and Solvent Applications

The computed octanol-water partition coefficient (LogP) of 2-ethylbutyl 2-methylpentanoate is 3.4 . This is moderately higher than the LogP of ethyl 2-methylpentanoate (~2.8) and lower than that of 2-ethylbutyl 2-ethylbutyrate (~4.1), indicating a lipophilicity profile intermediate between mono-branched and more heavily branched analogs. This property directly influences the ester's partitioning behavior in biphasic systems and its substantivity on lipophilic substrates.

Lipophilicity (LogP)
Class-level
Computed LogP 3.4
Intermediate between mono- and more heavily branched analogs; supports lipid-phase partitioning review
Computed value; experimental LogP not available
Lipophilicity LogP Partitioning

Dual Branching Architecture Yields Predictably Higher Kinetic Stability Against Hydrolysis

The presence of branching at both the α-carbon of the acid moiety (2-methylpentanoate) and the β-carbon of the alcohol moiety (2-ethylbutyl) introduces steric hindrance around the ester carbonyl, retarding nucleophilic attack by water [1]. While direct hydrolysis rate data for this exact compound are not publicly available, the general class behavior of α-branched and β-branched esters indicates a 2- to 5-fold reduction in hydrolysis rate relative to linear esters (e.g., ethyl hexanoate) under identical aqueous acidic conditions.

Hydrolytic stability estimate
Class-level
Estimated 2–5× slower hydrolysis vs. ethyl hexanoate
Supports hydrolytic stability screening; direct data to verify
Inferred from Taft steric parameters; not measured for this compound
Hydrolytic stability Steric hindrance Shelf life

Moderate Density of 0.867 g/cm³ Optimizes Pour-Density and Pump Metering in Automated Dosing Systems

The density of 2-ethylbutyl 2-methylpentanoate is reported as 0.867 g/cm³ . This is higher than that of many fragrance esters like ethyl acetate (0.902 g/cm³) but lower than that of 2-ethylbutyl butyrate (~0.875 g/cm³). In automated liquid dosing systems, a density in the 0.85–0.90 range minimizes calibration shifts when switching between flavor esters, reducing cross-contamination during batch changeovers.

Density for dosing systems
Reported
0.867 g/cm³
Falls within C₁₀–C₁₂ ester calibration window; supports volumetric metering consistency
Reported at room temperature; source data to verify
Density Dosing accuracy Process engineering

Optimal Deployment Scenarios for 2-Ethylbutyl 2-Methylpentanoate Based on Quantitative Evidence


Heat-Processed Savory Flavors Requiring Moderately Volatile Fruity Notes

Thermal processing of snack seasonings and retorted meat products subjects flavor esters to elevated temperatures (120–180 °C). The moderate boiling point of 222 °C and flash point of 91.8 °C position 2-ethylbutyl 2-methylpentanoate as a candidate that volatilizes sufficiently during heating to release aroma, yet is less prone to premature flash-off than highly volatile esters such as ethyl butyrate . This makes it suitable for extrusion and frying applications where aroma impact must survive processing.

Acidic Beverage Flavor Systems Demanding Hydrolytic Stability

Carbonated soft drinks and fruit-flavored beverages (pH 2.5–3.5) present a hydrolytically challenging environment for esters. The dual branching of 2-ethylbutyl 2-methylpentanoate confers steric protection against acid-catalyzed ester hydrolysis, as inferred from class-level structure–reactivity relationships [1]. Formulators prioritizing long shelf-life stability in low-pH matrices may prefer this ester over linear alternatives such as ethyl hexanoate, which hydrolyze more rapidly, generating free acids that alter flavor balance.

Lipid-Based Fragrance Encapsulation and Candle Formulations

In hydrophobic media such as waxes, oils, or encapsulation matrices, the LogP of 3.4 ensures favorable partitioning and slow release characteristics . The compound's flash point of 91.8 °C further supports safer handling during hot-pour candle manufacturing, where processing temperatures may approach 80–90 °C. When compared to lower-flash-point esters (e.g., isoamyl acetate at 25 °C), 2-ethylbutyl 2-methylpentanoate reduces flammability risk in wax melt operations.

High-Throughput Compounding Requiring Density-Matched Dosing Trains

Automated liquid flavor compounding systems rely on consistent density for gravimetric-to-volumetric conversion. With a density of 0.867 g/cm³, 2-ethylbutyl 2-methylpentanoate falls within the calibration window shared by many C₁₀–C₁₂ esters, simplifying changeover procedures and minimizing pump recalibration downtime . This operational efficiency benefit is quantifiable in reduced production line stoppage during SKU transitions.

Application
Selection Property
Validation Focus
Heat-processed savory flavor systems
Volatility profile
Aroma release under thermal processing conditions
Acidic beverage flavor systems
Hydrolytic stability context
Shelf-life stability in low-pH aqueous matrices
Lipid-based fragrance encapsulation
Lipophilicity and flash-point context
Partitioning behavior and handling safety review
High-throughput liquid compounding
Density-matching profile
Volumetric metering calibration and changeover
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